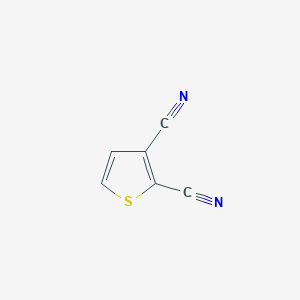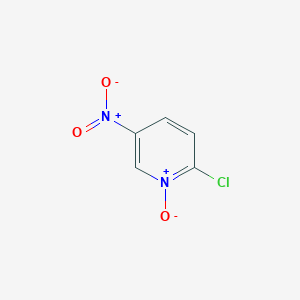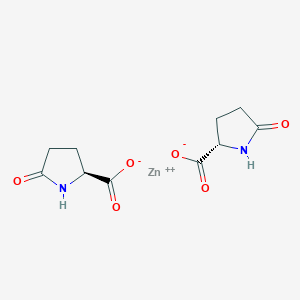
tiofeno-2,3-dicarbonitrilo
Descripción general
Descripción
thiophene-2,3-dicarbonitrile is an organic compound with the molecular formula C6H2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Aplicaciones Científicas De Investigación
thiophene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene-2,3-dicarbonitrile typically involves the reaction of thiophene derivatives with nitrile groups. One common method includes the bromination of 2,3-thiophenedicarboxaldehyde followed by a reaction with hexamethylenetetramine to produce the desired compound . The reaction conditions often involve the use of solvents like carbon tetrachloride or trichloromethane and catalysts such as benzoyl peroxide.
Industrial Production Methods: Industrial production methods for thiophene-2,3-dicarbonitrile are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: thiophene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene dicarboxylic acids, while reduction can produce thiophene derivatives with additional hydrogen atoms.
Mecanismo De Acción
The mechanism of action of thiophene-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and form stable complexes with other molecules. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
3-Thiophenecarbonitrile: This compound has a similar structure but differs in the position of the nitrile group.
Thiophene-2-carbonitrile: Another similar compound with the nitrile group in a different position.
Uniqueness: This positioning allows for unique interactions in chemical reactions and makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
thiophene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLABKBUOMBKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172215 | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18853-42-4 | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Thiophenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-THIOPHENEDICARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the potential applications of 2,3-dicyanothiophene in materials science?
A: 2,3-Dicyanothiophene is a versatile building block for synthesizing novel macrocycles with interesting optoelectronic properties. For example, it can be used to create five-membered-heterocycle-fused subphthalocyanine analogues [] and core-expanded naphthalene diimide (NDI) derivatives []. These compounds show promise in applications like organic thin film transistors (OTFTs) due to their air-stable n-channel semiconductor behavior [].
Q2: How does the structure of 2,3-dicyanothiophene influence its reactivity and the properties of the resulting materials?
A: The two cyano groups on the thiophene ring make 2,3-dicyanothiophene a valuable precursor for cyclization reactions. For instance, it readily undergoes cyclotrimerization to form tri(benzo[b]thiopheno)subporphyrazines, a new class of subphthalocyanine analogues []. These reactions can be tuned to yield regioisomers with different symmetries, offering control over the final material's properties []. Additionally, incorporating 2,3-dicyanothiophene into larger conjugated systems, like in the case of NDI derivatives, can significantly enhance electron delocalization and impact their performance in OTFT devices [].
Q3: Are there any studies investigating the chirality of compounds derived from 2,3-dicyanothiophene?
A: Yes, research has demonstrated the possibility of synthesizing chiral subphthalocyanine analogues from 2,3-dicyanothiophene []. Specifically, the tri(benzo[b]thiopheno)subporphyrazine regioisomers derived from 2,3-dicyanothiophene can be separated into their respective enantiomers using chiral HPLC techniques []. This opens up exciting possibilities for exploring the chiroptical properties of these novel materials and their potential applications in areas like asymmetric catalysis and chiral sensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)


![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)


![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)



